molecular formula C18H15ClN4O3S2 B2456864 Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 922844-15-3

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2456864
CAS No.: 922844-15-3
M. Wt: 434.91
InChI Key: QZYDSLCEVHYGNI-UHFFFAOYSA-N
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Description

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, a ureido group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Introduction of the Ureido Group: The ureido group is introduced through a reaction between an isocyanate and an amine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a substitution reaction.

    Formation of the Benzyl Ester: The final step involves esterification to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Its derivatives could be explored for pharmaceutical applications.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The ureido group and the thiadiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Benzyl 2-((5-(3-(4-bromophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Benzyl 2-((5-(3-(4-methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Uniqueness

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

benzyl 2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c19-13-6-8-14(9-7-13)20-16(25)21-17-22-23-18(28-17)27-11-15(24)26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDSLCEVHYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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